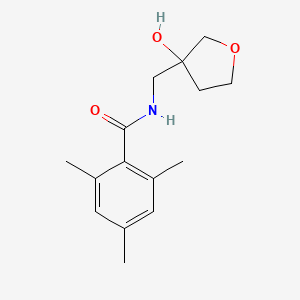![molecular formula C13H17NO2 B2911684 2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol CAS No. 1609639-69-1](/img/structure/B2911684.png)
2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol is a chemical compound also known as Tropisetron. It is a selective serotonin 5-HT3 receptor antagonist used in scientific research. Tropisetron is widely used in the field of neuroscience and has been studied for its biochemical and physiological effects, mechanism of action, and future research directions.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol' involves the conversion of 4-methylacetophenone to 4-methylphenyl hydrazine, which is then reacted with ethyl acetoacetate to form 4-methylphenyl isoxazol-5-one. This intermediate is then reduced to 4-methylphenyl isoxazoline, which is further reacted with 2-propanol to yield the final product.
Starting Materials
4-methylacetophenone, hydrazine hydrate, ethyl acetoacetate, sodium ethoxide, acetic acid, sodium borohydride, 2-propanol
Reaction
4-methylacetophenone is reacted with hydrazine hydrate in the presence of acetic acid to form 4-methylphenyl hydrazine., 4-methylphenyl hydrazine is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 4-methylphenyl isoxazol-5-one., 4-methylphenyl isoxazol-5-one is reduced to 4-methylphenyl isoxazoline using sodium borohydride., Finally, 4-methylphenyl isoxazoline is reacted with 2-propanol to yield the final product, 2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol.
作用机制
Tropisetron works by blocking the serotonin 5-HT3 receptors in the central nervous system. This receptor is involved in various physiological processes such as mood regulation, appetite, and sleep. By blocking this receptor, Tropisetron can modulate the levels of serotonin in the brain, leading to various physiological effects.
生化和生理效应
Tropisetron has been shown to have various biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models. Tropisetron has also been shown to improve memory and cognitive function. Additionally, it has been studied for its potential anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
Tropisetron is a highly selective serotonin 5-HT3 receptor antagonist, making it a useful tool for studying the role of serotonin in various physiological processes. It has been shown to have low toxicity and is well-tolerated in animal models. However, its high cost and limited availability can be a limitation for some research labs.
未来方向
The potential therapeutic effects of Tropisetron in various neurological disorders such as anxiety, depression, and schizophrenia warrant further investigation. Additionally, its anti-inflammatory and antioxidant effects suggest that it may have potential in the treatment of various inflammatory diseases. Future research could also focus on the development of more cost-effective synthesis methods to make Tropisetron more widely available for scientific research.
科学研究应用
Tropisetron is commonly used in scientific research as a selective serotonin 5-HT3 receptor antagonist. It is used to study the effects of serotonin on the central nervous system and its role in various physiological processes. Tropisetron has been studied for its potential therapeutic effects in various neurological disorders such as anxiety, depression, and schizophrenia.
属性
IUPAC Name |
2-[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-4-6-10(7-5-9)11-8-12(16-14-11)13(2,3)15/h4-7,12,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPKDLAMDIWKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2911603.png)
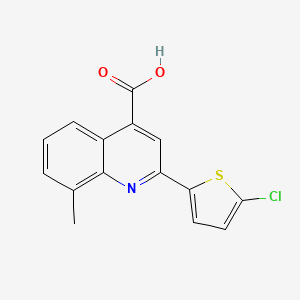
![(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911606.png)
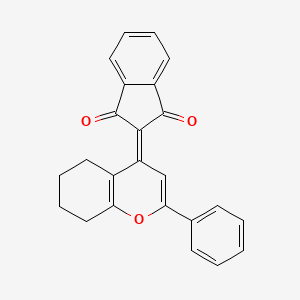
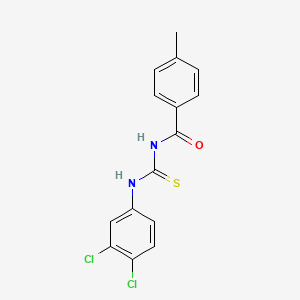
![4-Tert-butyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-2-carboxylic acid](/img/structure/B2911612.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2911613.png)
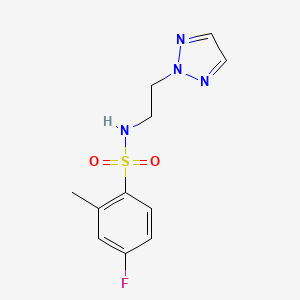
![N-[(5Z)-1-methyl-5-[[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]methylidene]-4-oxoimidazol-2-yl]acetamide](/img/structure/B2911616.png)
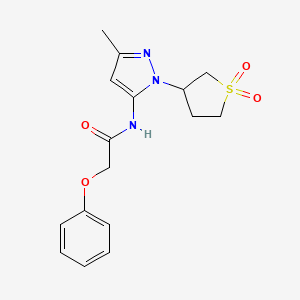
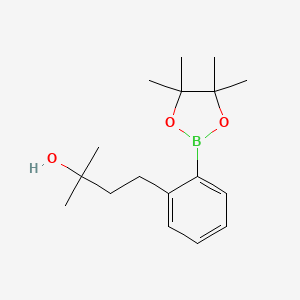
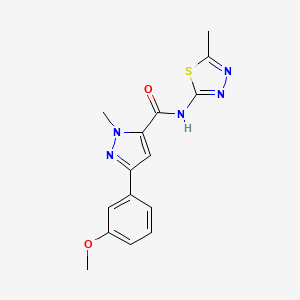
![2-(2,4-dichlorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2911622.png)
